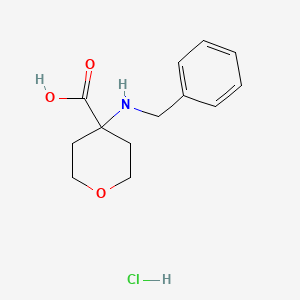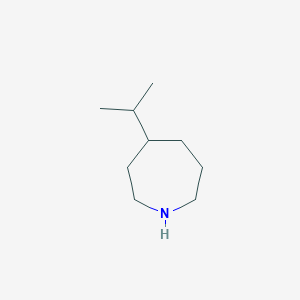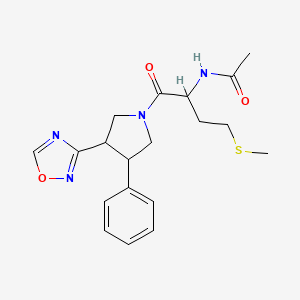![molecular formula C21H22N6O5S B2449565 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-28-7](/img/structure/B2449565.png)
1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H22N6O5S and its molecular weight is 470.5. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Properties
Regioselective Amination and Alkylation
This compound is notable for its unique reactions with alkylamides in liquid ammonia, leading to 7-amino derivatives. Its interaction with methylamine results in a mixture of isomeric alkylaminated products. These reactions demonstrate its potential in selective chemical synthesis (Gulevskaya et al., 1994).
Synthesis of Derivatives
It is involved in reactions that synthesize derivatives like 1,3-dimethyl-7-hydroxypyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione. These processes highlight its role in the formation of complex organic structures with potential applications in various fields of chemistry (Yoneda et al., 1981).
Labeling and Mechanistic Investigations
The use of labeled versions of similar compounds, like [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide, facilitates mechanistic investigations in organic chemistry. This shows the utility of the compound in studying chemical reactions and pathways (Sako et al., 2000).
Molecular Structures and Crystal Studies
Studies on similar compounds provide insights into their molecular and crystal structures. Understanding these structures is crucial for applications in material science and pharmaceuticals (Trilleras et al., 2009).
Synthesis of Pyrimido[4,5-B]Azepines
The compound’s derivatives are used in creating pyrimido[4,5-b]azepine derivatives, indicating its role in the development of new chemical entities with potential therapeutic or material applications (Inazumi et al., 1994).
Formation of Modified Thieno[2,3-D]Pyrimidines
Its reaction with various hydrazines leads to the formation of modified thieno[2,3-d]pyrimidines, suggesting its potential in creating novel compounds with diverse chemical properties (Tumkevičius, 1994).
Facile Synthesis of Heterocyclic Compounds
The compound is instrumental in a simple and efficient method for synthesizing fused heterocyclic compounds. This highlights its importance in synthetic organic chemistry (Wang et al., 2016).
Propriétés
IUPAC Name |
1,3-dimethyl-7-(4-nitrophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O5S/c1-24-18-16(20(29)25(2)21(24)30)19(33-12-15(28)26-10-4-3-5-11-26)23-17(22-18)13-6-8-14(9-7-13)27(31)32/h6-9H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIMMJNMAQJURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4CCCCC4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2449486.png)
![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449489.png)


![Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate](/img/structure/B2449494.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2449496.png)
![3-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2449498.png)



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2449505.png)